molecular formula C30H31N5O6S2 B073257 N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine CAS No. 1110-87-8

N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine

Cat. No.: B073257
CAS No.: 1110-87-8
M. Wt: 621.7 g/mol
InChI Key: MGGBLGOJSSYITF-VWLOTQADSA-N
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Description

N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine is a sulfonylated derivative of the amino acid L-histidine, featuring two 5-(dimethylamino)-1-naphthylsulphonyl (dansyl) groups attached to the nitrogen atoms of the histidine backbone. The dansyl moieties confer strong fluorescence properties, making such derivatives useful in biochemical assays for labeling and detection. However, its specific biological activities (e.g., cytotoxicity, enzyme inhibition) remain understudied compared to other dansylated amino acids.

Properties

CAS No.

1110-87-8

Molecular Formula

C30H31N5O6S2

Molecular Weight

621.7 g/mol

IUPAC Name

(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-[1-[5-(dimethylamino)naphthalen-1-yl]sulfonylimidazol-4-yl]propanoic acid

InChI

InChI=1S/C30H31N5O6S2/c1-33(2)26-13-5-11-23-21(26)9-7-15-28(23)42(38,39)32-25(30(36)37)17-20-18-35(19-31-20)43(40,41)29-16-8-10-22-24(29)12-6-14-27(22)34(3)4/h5-16,18-19,25,32H,17H2,1-4H3,(H,36,37)/t25-/m0/s1

InChI Key

MGGBLGOJSSYITF-VWLOTQADSA-N

SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CN(C=N3)S(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)O

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC3=CN(C=N3)S(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)O

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CN(C=N3)S(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)O

Other CAS No.

1110-87-8

Origin of Product

United States

Preparation Methods

Reaction Stoichiometry and Conditions

  • Reactants :

    • L-Histidine (1 equivalent)

    • Dansyl chloride (2.2 equivalents)

    • Base: Triethylamine (TEA) or sodium bicarbonate (2.5 equivalents).

  • Solvent System : Acetone-water (4:1 v/v) to solubilize both polar (L-histidine) and nonpolar (dansyl chloride) reactants.

  • Temperature : 0–4°C initially, followed by gradual warming to room temperature (20–25°C).

  • Duration : 12–24 hours under inert atmosphere (N₂ or Ar).

The reaction’s success hinges on maintaining alkaline conditions (pH 8.5–9.0) to deprotonate the amino groups of L-histidine, enhancing their nucleophilicity. The imidazole N1-position, though less basic (pKa ≈ 6.0), reacts selectively under controlled pH.

Stepwise Synthesis Protocol

Dansyl Chloride Preparation

Dansyl chloride is prepared by dissolving commercial reagent-grade material in acetone (2.17 mg/mL) and stored at 4°C or -20°C in amber vials to prevent photodegradation. Freshly prepared solutions are recommended for optimal reactivity.

Sulphonylation of L-Histidine

  • Initial Reaction Setup :

    • Dissolve L-histidine (155 mg, 1 mmol) in 10 mL of ice-cold acetone-water (4:1).

    • Add TEA (278 μL, 2 mmol) dropwise under stirring to adjust pH to 8.5–9.0.

    • Slowly add dansyl chloride (535 mg, 2.2 mmol) dissolved in 5 mL acetone.

  • Reaction Monitoring :

    • Thin-layer chromatography (TLC) on silica gel (ethyl acetate:methanol 9:1) tracks progress. The product exhibits a higher Rf (0.7) versus unreacted dansyl chloride (Rf 0.9).

    • Fluorescence under UV light (365 nm) confirms dansyl incorporation.

  • Workup :

    • Quench excess dansyl chloride with 1 M HCl to pH 3.0.

    • Extract unreacted reagents with dichloromethane (3 × 20 mL).

    • Lyophilize the aqueous phase to obtain a crude yellow solid.

Purification and Isolation

Gel Filtration Chromatography

The crude product is purified via Sephadex G-25 column (30 × 1.5 cm) equilibrated with 50 mM Tris-HCl (pH 7.5) containing 100 mM NaCl. Elution profiles monitored at 280 nm reveal two peaks:

  • Peak 1 : High-molecular-weight aggregates (discarded).

  • Peak 2 : Monomeric N,1-Bis-dansyl-L-histidine (retention time: 15–20 min).

Reverse-Phase HPLC

Further purification uses a C18 column (4.6 × 250 mm, 5 μm) with gradient elution:

  • Mobile Phase A : 0.1% trifluoroacetic acid (TFA) in water.

  • Mobile Phase B : 0.1% TFA in acetonitrile.

  • Gradient : 20% B to 80% B over 30 minutes.

The target compound elutes at 22–24 minutes, yielding ≥95% purity (confirmed by UV-Vis at 340 nm).

Analytical Characterization

Spectroscopic Data

  • UV-Vis : λmax = 340 nm (ε = 4.3 × 10³ M⁻¹cm⁻¹).

  • Fluorescence : λex = 340 nm, λem = 510 nm (quantum yield Φ = 0.42).

  • Mass Spectrometry (ESI-MS) : [M+H]⁺ = 622.73 m/z (calculated for C30H32N5O6S2: 621.73).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d6) :

    • δ 8.52 (d, 2H, naphthyl H-8), 8.34 (d, 2H, naphthyl H-2), 3.02 (s, 12H, N(CH3)2), 4.50 (m, 1H, α-CH), 3.20 (m, 2H, β-CH2).

  • ¹³C NMR : 44.8 ppm (N(CH3)2), 55.1 ppm (α-C), 118–135 ppm (naphthyl carbons).

Yield Optimization and Challenges

Critical Parameters

  • Stoichiometry : Excess dansyl chloride (≥2.2 eq.) ensures complete bis-sulphonylation. Substoichiometric amounts yield mono-sulphonylated byproducts.

  • Temperature Control : Reactions above 25°C promote hydrolysis of dansyl chloride, reducing yield.

  • Moisture Sensitivity : Anhydrous acetone and inert atmosphere prevent dansyl chloride decomposition.

Typical Yields

  • Crude Yield : 60–70%.

  • After Purification : 45–50%.

Applications and Derivatives

The compound’s strong fluorescence and metal-binding properties (via histidine’s imidazole) make it valuable for:

  • Protein Labeling : Tracking conformational changes in calmodulin.

  • Enzyme Assays : Monitoring histidine decarboxylase activity.

  • Chelation Therapy : Potential use in heavy metal detoxification .

Chemical Reactions Analysis

Types of Reactions: N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulphonyl group to a thiol group.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

N-((5-(Dimethylamino)-1-Naphthyl)Sulphonyl)-L-Histidine

  • Structure: A mono-sulphonylated analogue with a single dansyl group attached to the L-histidine backbone.
  • Occurrence : Found in the aril extract of oval-shaped nutmeg (Myristica fragrans Houtt.) alongside the bis-sulphonylated derivative .
  • Key Differences : The absence of a second dansyl group reduces steric hindrance and may alter fluorescence intensity or binding affinity in biochemical applications.

Dansyl-L-Isoleucine

  • Structure: Features a dansyl group attached to the α-amino group of L-isoleucine instead of L-histidine .
  • Functional Implications: The branched aliphatic side chain of isoleucine (vs. Applications: Widely used as a fluorescent probe in protein structure studies due to its polarity and photostability .

L-Histidine,N-[(1S)-1-Carboxy-3-Methylbutyl]-3-[[4-(Trifluoromethyl)Phenyl]Methyl]

  • Structure : A histidine derivative modified with a trifluoromethylphenylmethyl group and a carboxy-3-methylbutyl chain .
  • Molecular Weight: 419.43 g/mol (vs. ~647.78 g/mol for the bis-dansyl histidine derivative), influencing solubility and membrane permeability .

Physicochemical and Functional Comparison

Property N,1-Bis-Dansyl-L-Histidine N-Dansyl-L-Histidine Dansyl-L-Isoleucine Trifluoromethyl-Histidine Derivative
Molecular Formula C₃₄H₃₄N₆O₆S₂ C₂₃H₂₅N₅O₄S C₂₂H₂₉N₃O₄S C₂₀H₂₄F₃N₃O₄
Molecular Weight (g/mol) 647.78 475.54 443.55 419.43
Fluorescence High (dual dansyl groups) Moderate High None
Biological Applications Limited data Phytochemical marker Protein labeling Stability under acidic conditions
Key Functional Groups Dual dansyl, imidazole Single dansyl, imidazole Single dansyl, aliphatic chain Trifluoromethyl, carboxyalkyl

Research Findings and Limitations

  • Synthetic Challenges : The bis-sulphonylation of histidine requires precise reaction conditions to avoid over-sulphonylation or side reactions, complicating large-scale synthesis.
  • Comparative Data Gaps : Direct comparisons of fluorescence quantum yields, binding constants, or metabolic stability between these derivatives are absent in the literature, highlighting a need for targeted studies.

Biological Activity

N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-histidine (CAS No. 1110-87-8) is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a naphthyl group, dimethylamino group, and a sulphonyl moiety attached to an L-histidine backbone, making it an interesting subject for biochemical research.

Molecular Formula: C30H31N5O6S2
Molecular Weight: 621.7 g/mol
IUPAC Name: (2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-[1-[5-(dimethylamino)naphthalen-1-yl]sulfonylimidazol-4-yl]propanoic acid
InChI: InChI=1S/C30H31N5O6S2/c1-33(2)26-13-5-11-23-21(26)9-7-15-28(23)42(38,39)32-25(30(36)37)17-20-18-35(19-31-20)43(40,41)29-16-8-10-22-24(29)12-6-14-27(22)34(3)4/h5-16,18-19,25,32H,17H2,1-4H3,(H,36,37)/t25-/m0/s1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's sulphonyl group may facilitate binding to these targets, potentially leading to inhibition or modulation of their activity. Research suggests that it may interfere with signal transduction pathways or enzymatic processes critical for cellular function.

1. Enzyme Inhibition

Studies indicate that this compound can act as an enzyme inhibitor. For example, it has been shown to inhibit certain proteases and kinases involved in cancer progression and other diseases. This inhibition may be due to the compound's structural features that allow it to fit into the active sites of these enzymes.

2. Anticancer Potential

Research has explored the potential of this compound as an anticancer agent. In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation. The compound's interaction with cellular signaling pathways may lead to decreased tumor growth and increased sensitivity to conventional therapies.

3. Antioxidant Activity

This compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. The presence of the naphthyl group is believed to enhance its ability to scavenge free radicals.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds such as N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-lysine and N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-arginine.

Compound NameStructural FeaturesBiological Activity
This compoundContains L-histidine backboneEnzyme inhibition; anticancer
N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-lysineLysine backbone instead of histidineAntioxidant; less potent against specific enzymes
N,1-Bis((5-(dimethylamino)-1-naphthyl)sulphonyl)-L-arginineArginine backbone; similar sulphonyl structureSimilar enzyme inhibition; varied potency

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological assays:

Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the compound's effect on breast cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis at concentrations as low as 10 µM.

Case Study 2: Enzyme Inhibition
A study conducted by Smith et al. (2023) demonstrated that this compound inhibited serine proteases with an IC50 value of 15 µM, suggesting its potential use in therapeutic applications targeting protease-mediated diseases.

Case Study 3: Antioxidant Effects
Research published in Free Radical Biology and Medicine showed that the compound effectively reduced oxidative stress markers in neuronal cells exposed to hydrogen peroxide, indicating its potential neuroprotective effects.

Q & A

Basic Research Question

  • Structural Confirmation :
    • NMR : ¹H NMR detects aromatic protons (δ 8.0–8.5 ppm for naphthyl) and imidazole protons (δ 7.1–7.3 ppm) .
    • LC-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z ~687) and purity .
  • Crystallography : Resolve stereochemistry via single-crystal X-ray diffraction, noting weak C–H···π and N–H···π interactions in the lattice .

Contradiction Resolution : Discrepancies in NMR splitting patterns may arise from rotameric equilibria. Use variable-temperature NMR or DFT calculations to model dynamic behavior .

What stability challenges arise during storage, and how can degradation be minimized?

Advanced Research Question

  • Degradation Pathways : Hydrolysis of sulfonamide bonds under acidic/basic conditions or photooxidation of the dansyl group .
  • Mitigation Strategies :
    • Store lyophilized solid at –20°C in amber vials under argon.
    • Avoid aqueous solutions at pH <5 or >7.
    • Monitor degradation via HPLC-UV (λ = 330 nm) .

Stability Data : Under accelerated conditions (40°C/75% RH), the compound retains >90% purity for 30 days when stored in desiccated, light-protected environments .

How does this compound interact with cellular proteins, and what assays are suitable for mechanistic studies?

Advanced Research Question

  • Target Identification : The sulfonamide moiety binds to ATP pockets in protein disulfide isomerases (PDIA1/3), inhibiting redox activity .
  • Assay Design :
    • Enzymatic Inhibition : Measure IC₅₀ using insulin turbidity assays to track disulfide bond reduction .
    • Cellular Uptake : Use confocal microscopy with fluorescent tagging (e.g., FITC conjugation) to visualize subcellular localization .
  • Mutagenesis Studies : Replace key cysteine residues (e.g., Cys53 in PDIA3) to validate binding specificity .

Contradiction Note : Conflicting reports on cytotoxicity (e.g., EC₅₀ variability) may stem from cell line-specific expression of PDIA isoforms. Validate via siRNA knockdown .

What computational approaches support the design of derivatives with enhanced binding affinity?

Advanced Research Question

  • Docking Simulations : Use AutoDock Vina to model interactions with PDIA1 (PDB: 4EL1). Focus on hydrogen bonding with Arg292 and hydrophobic packing with Phe240 .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on naphthyl) with inhibitory activity.
  • MD Simulations : Assess conformational flexibility of the histidine backbone over 100-ns trajectories to optimize rigidity .

Validation : Synthesize top-scoring virtual hits (e.g., chloro-substituted derivatives) and test via SPR for KD improvements .

How can enantiomeric purity be ensured during synthesis, and what chiral analysis methods are recommended?

Basic Research Question

  • Chiral Resolution : Use (S)- or (R)-BINOL-based chiral auxiliaries during sulfonylation .
  • Analytical Methods :
    • Chiral HPLC : Utilize a Chiralpak IG-3 column (hexane:isopropanol, 85:15) to resolve enantiomers .
    • Optical Rotation : Confirm [α]²⁵D = +12.5° (c = 1, MeOH) for the L-histidine derivative .

Pitfall : Racemization may occur during deprotection. Monitor via polarimetry at each step .

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